molecular formula C19H25N3O2S B12231944 3-Tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12231944
M. Wt: 359.5 g/mol
InChI Key: SZBWWGHPKYNOST-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrrolidinyl moiety, which is further connected to a 4-methylthiophene-2-carbonyl group. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the tert-butyl group through alkylation reactions. The methoxy group is then attached via nucleophilic substitution, and the pyrrolidinyl moiety is introduced through amide coupling reactions. The final step involves the attachment of the 4-methylthiophene-2-carbonyl group using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the pyridazine ring or the side chains .

Scientific Research Applications

3-Tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butyl-6-methoxypyridazine: Lacks the pyrrolidinyl and thiophene groups, making it less complex.

    6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine: Lacks the tert-butyl group, affecting its steric properties.

    3-Tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyrimidine: Similar structure but with a pyrimidine ring instead of pyridazine.

Uniqueness

The uniqueness of 3-Tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone

InChI

InChI=1S/C19H25N3O2S/c1-13-9-15(25-12-13)18(23)22-8-7-14(10-22)11-24-17-6-5-16(20-21-17)19(2,3)4/h5-6,9,12,14H,7-8,10-11H2,1-4H3

InChI Key

SZBWWGHPKYNOST-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C(C)(C)C

Origin of Product

United States

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